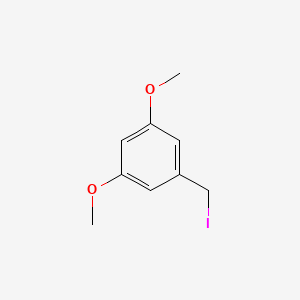

1-(Iodomethyl)-3,5-dimethoxybenzene

描述

Significance of Aryl- and Benzylic Halides as Versatile Synthetic Building Blocks

Aryl and benzylic halides are fundamental reagents in the toolbox of synthetic organic chemists. wisdomlib.org Benzylic halides, which feature a halogen atom attached to a carbon adjacent to a benzene (B151609) ring, are particularly valuable due to the stability of the benzylic carbocation and radical intermediates that can form during reactions. quora.commasterorganicchemistry.com This stability facilitates a variety of transformations, including nucleophilic substitution (both SN1 and SN2 pathways) and elimination reactions, making them precursors to a wide array of functional groups. quora.comorganic-chemistry.org Their utility is further expanded through their participation in cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. wisdomlib.org The reactivity of the benzylic position allows for the introduction of diverse substituents, a key strategy in the synthesis of pharmaceuticals and other complex organic molecules. wisdomlib.orgrsc.org

Overview of Substituted Dimethoxybenzene Scaffolds in Chemical Research

Substituted dimethoxybenzene scaffolds are prevalent in numerous areas of chemical research, from materials science to medicinal chemistry. researchgate.netnih.gov The methoxy (B1213986) groups on the benzene ring are strong electron-donating groups, which can influence the reactivity and properties of the molecule. nih.gov These scaffolds are found in many natural products and have been shown to possess a range of biological activities. nih.gov In materials science, dimethoxybenzene derivatives are being explored for their potential use in applications such as redox flow batteries due to their electrochemical properties. researchgate.net The specific positioning of the methoxy groups and other substituents on the benzene ring allows for fine-tuning of the molecule's electronic and steric properties, making them highly versatile for targeted applications. bohrium.comresearchgate.net

Structure

3D Structure

属性

分子式 |

C9H11IO2 |

|---|---|

分子量 |

278.09 g/mol |

IUPAC 名称 |

1-(iodomethyl)-3,5-dimethoxybenzene |

InChI |

InChI=1S/C9H11IO2/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5H,6H2,1-2H3 |

InChI 键 |

JHEVRKFJGUTUJY-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC(=CC(=C1)CI)OC |

产品来源 |

United States |

Elucidation of Reaction Mechanisms Involving 1 Iodomethyl 3,5 Dimethoxybenzene

Nucleophilic Substitution Pathways at the Benzylic Carbon

The benzylic carbon in 1-(iodomethyl)-3,5-dimethoxybenzene is a key site for nucleophilic substitution reactions. The nature of these reactions, whether they proceed via an SN1 or SN2 mechanism, is highly dependent on the reaction conditions.

Influence of Solvent Polarity and Lewis Acid Catalysis on Reaction Kinetics and Regioselectivity

The polarity of the solvent plays a critical role in determining the reaction pathway. Polar protic solvents, such as water and alcohols, can stabilize the formation of a carbocation intermediate through solvation. libretexts.org This stabilization favors a unimolecular substitution (SN1) mechanism, where the rate-determining step is the dissociation of the iodide leaving group to form a resonance-stabilized benzylic carbocation. libretexts.orglibretexts.org The presence of two electron-donating methoxy (B1213986) groups at the 3 and 5 positions further stabilizes this carbocation, making the SN1 pathway more favorable than in unsubstituted benzyl (B1604629) halides.

Conversely, in polar aprotic solvents like acetone (B3395972) or dimethylformamide, which are less capable of solvating cations, the bimolecular substitution (SN2) mechanism is more likely to occur. youtube.com In an SN2 reaction, the nucleophile attacks the electrophilic carbon in a single, concerted step, leading to the displacement of the iodide ion. utexas.edu The reaction rate in this case is dependent on the concentrations of both the substrate and the nucleophile. utexas.edu

Lewis acid catalysis can significantly influence the kinetics of these reactions. A Lewis acid can coordinate to the iodine atom of the C-I bond, making the iodide a better leaving group and accelerating the reaction. This is particularly effective in promoting SN1-type reactions by facilitating the formation of the carbocation intermediate.

The regioselectivity of nucleophilic attack is generally directed at the benzylic carbon due to the lability of the carbon-iodine bond and the stability of the resulting benzylic carbocation or the accessibility of the benzylic carbon for backside attack in an SN2 reaction.

Table 1: Effect of Solvent on Nucleophilic Substitution Pathway

| Solvent Type | Predominant Mechanism | Rationale |

| Polar Protic (e.g., H₂O, ROH) | SN1 | Stabilizes the carbocation intermediate through hydrogen bonding. libretexts.org |

| Polar Aprotic (e.g., Acetone, DMF) | SN2 | Favors a bimolecular pathway due to poor cation solvation. youtube.com |

| Nonpolar (e.g., Hexane, Toluene) | Slower reaction rates for both pathways | Limited ability to stabilize charged intermediates or transition states. |

Stereochemical Outcomes of Substitution Reactions

The stereochemical outcome of a nucleophilic substitution reaction at a chiral benzylic center is a direct consequence of the reaction mechanism.

If the reaction proceeds through an SN1 mechanism, the formation of a planar sp²-hybridized carbocation intermediate allows the nucleophile to attack from either face with roughly equal probability. libretexts.org This leads to the formation of a racemic mixture of products, meaning both retention and inversion of the original stereochemistry are observed. libretexts.orglibretexts.org

In contrast, an SN2 reaction proceeds with a defined stereochemical outcome. The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, resulting in an inversion of the stereocenter's configuration, a process known as Walden inversion. utexas.edumdpi.com This is because the transition state involves a pentacoordinate carbon atom where the incoming nucleophile and the leaving group are positioned 180 degrees apart. utexas.edu

Table 2: Stereochemistry of SN1 vs. SN2 Reactions

| Mechanism | Stereochemical Outcome | Explanation |

| SN1 | Racemization (mixture of retention and inversion) | Attack on a planar carbocation intermediate can occur from either side. libretexts.orglibretexts.org |

| SN2 | Inversion of configuration | Backside attack of the nucleophile relative to the leaving group. utexas.edumdpi.com |

Radical Reactions Initiated by the Benzylic Iodide

The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage upon exposure to heat or light, or in the presence of a radical initiator. This generates a 3,5-dimethoxybenzyl radical and an iodine radical. The resulting benzylic radical is stabilized by resonance with the aromatic ring, with the methoxy groups contributing to this stability. These radical species can then participate in a variety of radical chain reactions, such as addition to alkenes or aromatic substitution reactions. researchgate.net

Oxidative Transformations and Reaction Pathways

The electron-rich nature of the 3,5-dimethoxybenzene ring makes it susceptible to oxidation, and the benzylic iodide functionality can also participate in oxidative processes.

Conversion to Benzoquinone Derivatives via Selective Demethylation and Oxidation

Under specific oxidative conditions, this compound can be converted to benzoquinone derivatives. This transformation typically involves the demethylation of the methoxy groups to form hydroxyl groups, followed by oxidation of the resulting hydroquinone (B1673460) to a benzoquinone. Selective demethylation can sometimes be achieved using reagents like magnesium iodide. rsc.org Subsequent oxidation can be carried out using various oxidizing agents.

Mechanistic Aspects of Electrophilic Oxidation

The mechanism of electrophilic oxidation of the aromatic ring involves the attack of an electrophilic oxidizing agent. The electron-donating methoxy groups activate the ring towards electrophilic attack, directing the oxidant to the ortho and para positions. The reaction proceeds through a charged intermediate, and subsequent loss of a proton and further oxidation steps can lead to the formation of various oxidized products. Hypervalent iodine reagents have been used to induce regioselective rearrangements in related systems, suggesting complex mechanistic possibilities. nih.gov

: Investigating the Role of the Methoxyl Groups in Modulating Reactivity

The reactivity of the iodomethyl group in this compound is significantly governed by the electronic and steric properties of the two methoxyl groups positioned on the aromatic ring. Located at the 3 and 5 positions (meta to the reactive benzylic carbon), these groups exert a nuanced influence that differs markedly from the effects observed in ortho- or para-substituted isomers. Their role is critical in determining the pathways and rates of reactions, such as nucleophilic substitutions.

Electronic Effects: A Balance of Induction and Resonance

The electronic influence of the 3,5-dimethoxyl groups is a composite of two opposing effects: the inductive effect and the resonance (or mesomeric) effect.

Inductive Effect (-I): The oxygen atom in each methoxy group is highly electronegative. This causes it to withdraw electron density from the benzene (B151609) ring through the sigma (σ) bonds. stackexchange.comvaia.com This inductive withdrawal makes the attached aromatic carbon slightly electron-deficient, and this effect is transmitted throughout the ring, including to the benzylic carbon. This effect tends to destabilize any developing positive charge on the benzylic carbon, which would slow down reactions proceeding through a carbocation intermediate (SN1 pathway).

Resonance Effect (+M): The lone pairs of electrons on the oxygen atoms can be delocalized into the π-system of the benzene ring. stackexchange.comlibretexts.org This resonance effect donates electron density to the ring, making it more electron-rich. However, for a substituent at the meta position, this electron donation primarily increases electron density at the ortho and para positions relative to the methoxy group itself (i.e., positions 2, 4, and 6 on the ring). vaia.comyoutube.com Crucially, the benzylic carbon at position 1 is not in a position to be directly stabilized by this resonance delocalization. Therefore, the resonance-donating effect of the meta-methoxy groups has a much weaker influence on the stability of a benzylic carbocation compared to ortho or para methoxy groups. youtube.com

| Electronic Effect | Description | Impact on Benzylic Position of this compound |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through σ-bonds due to the high electronegativity of oxygen. vaia.com | Destabilizes positive charge on the benzylic carbon, hindering SN1 reaction pathways. |

| Resonance Effect (+M) | Donation of electron density into the aromatic π-system via oxygen's lone pairs. libretexts.org | Weakly transmitted to the meta-positioned benzylic carbon; does not provide effective stabilization for a carbocation. youtube.com |

Steric Effects

The two methoxyl groups at positions 3 and 5 flank the iodomethyl group. While not as bulky as tert-butyl groups, they create a more sterically crowded environment around the reaction center compared to unsubstituted benzyl iodide or a para-substituted isomer. numberanalytics.com This steric hindrance can impede the approach of a nucleophile in a bimolecular nucleophilic substitution (SN2) reaction. numberanalytics.com The increased steric bulk can slow the rate of SN2 reactions.

Influence on Reaction Intermediates

The stability of reaction intermediates, particularly carbocations in SN1 reactions, is a key determinant of reaction pathways. masterorganicchemistry.com The methoxy groups in this compound play a significant role in influencing the stability of the potential 3,5-dimethoxybenzyl carbocation.

As established, methoxy groups at the meta position cannot effectively stabilize an adjacent carbocation through resonance. The dominant influence is the electron-withdrawing inductive effect, which actively destabilizes the carbocation. youtube.com This makes the formation of the 3,5-dimethoxybenzyl carbocation energetically unfavorable compared to an unsubstituted benzyl carbocation or, most notably, a 4-methoxybenzyl carbocation where the para-methoxy group provides powerful resonance stabilization. kiku.dkquora.com

Consequently, reactions of this compound are less likely to proceed through an SN1 mechanism. The SN2 pathway, although potentially slowed by steric hindrance, may become the more favorable route, depending on the reaction conditions and the nature of the nucleophile.

| Compound | Expected SN1 Reactivity | Reasoning for Carbocation Stability | Expected SN2 Reactivity | Reasoning for SN2 Rate |

|---|---|---|---|---|

| Benzyl Iodide | Baseline | Resonance-stabilized benzyl carbocation. | Baseline | Minimal steric hindrance. |

| 1-(Iodomethyl)-4-methoxybenzene | High | Strong stabilization of the carbocation by the para-methoxy group via resonance (+M effect). youtube.com | Slightly slower than baseline | Similar steric profile to baseline. |

| This compound | Low | Destabilization of the carbocation by the inductive (-I) effect of two meta-methoxy groups. youtube.com | Slow | Increased steric hindrance from two flanking methoxy groups. numberanalytics.com |

Applications of 1 Iodomethyl 3,5 Dimethoxybenzene As a Key Synthetic Intermediate

Construction of Carbon-Carbon Bonds

The formation of new carbon-carbon bonds is fundamental to the assembly of complex organic scaffolds. 1-(Iodomethyl)-3,5-dimethoxybenzene is a versatile precursor for creating such bonds through several important reaction classes, including olefination, cross-coupling, and alkylation reactions.

The Wittig-Horner, or Horner-Wadsworth-Emmons (HWE), reaction is a powerful method for the synthesis of alkenes, particularly with control over stereochemistry to favor the E-isomer. wikipedia.org While this compound does not directly participate in the HWE reaction, it is an ideal precursor for the necessary phosphonate (B1237965) ester intermediate.

The synthesis begins with the conversion of this compound to the corresponding phosphonate ester. This is typically achieved through an Arbuzov reaction, where the benzyl (B1604629) iodide reacts with a trialkyl phosphite (B83602), such as triethyl phosphite. The resulting diethyl (3,5-dimethoxybenzyl)phosphonate can then be used in a subsequent HWE reaction.

In the HWE reaction, the phosphonate ester is deprotonated with a base (e.g., sodium hydride, potassium tert-butoxide) to generate a stabilized phosphonate carbanion. wikipedia.org This nucleophilic carbanion then adds to an aldehyde or ketone. The resulting intermediate eliminates a water-soluble dialkyl phosphate (B84403) salt to form the alkene. researchgate.net This process is widely used in the synthesis of stilbenes and their derivatives, which are compounds characterized by a 1,2-diphenylethene core and are of interest for their biological and material properties. nih.govchemrxiv.org By reacting the (3,5-dimethoxybenzyl)phosphonate with various aromatic aldehydes, a range of substituted stilbenes can be synthesized. wiley-vch.de

Table 1: Hypothetical Horner-Wadsworth-Emmons Reaction for Stilbene (B7821643) Synthesis

| Step | Reactant 1 | Reactant 2 | Key Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|---|

| 1 | This compound | P(OEt)₃ | Heat | Diethyl (3,5-dimethoxybenzyl)phosphonate | Arbuzov Reaction |

| 2 | Diethyl (3,5-dimethoxybenzyl)phosphonate | Ar-CHO (Aromatic Aldehyde) | Base (e.g., NaH, KOtBu) | (E)-3,5-Dimethoxystilbene derivative | Horner-Wadsworth-Emmons Reaction |

Palladium- and nickel-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. While these reactions, such as the Suzuki, Stille, and Sonogashira couplings, traditionally employ aryl or vinyl halides/triflates, benzylic halides like this compound can also participate in certain variations.

The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Oxidative Addition : The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

Transmetalation : A nucleophilic organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) transfers its organic group to the palladium center, displacing the iodide. organic-chemistry.orgwikipedia.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki Coupling : In a potential Suzuki reaction, this compound could be coupled with an arylboronic acid in the presence of a palladium catalyst and a base to form a diarylmethane derivative. researchgate.netd-nb.infomdpi.com

Stille Coupling : The Stille reaction uses an organostannane as the coupling partner. organic-chemistry.orgwikipedia.orglibretexts.org The reaction of this compound with an arylstannane could yield diarylmethanes, though the toxicity of tin compounds is a significant drawback. organic-chemistry.org

Sonogashira Coupling : This reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.orglibretexts.org A Sonogashira-type coupling of this compound with a terminal alkyne would result in the formation of a 3,5-dimethoxy-substituted propargylbenzene derivative. nasa.gov

As a benzylic iodide, this compound is an excellent electrophile for alkylation reactions. The iodide is a superb leaving group, and the benzylic position is activated towards nucleophilic attack. This allows for the formation of carbon-carbon bonds by reacting it with a wide range of carbon-based nucleophiles.

One major application is in Friedel-Crafts type alkylations. While classic Friedel-Crafts reactions often use a Lewis acid to activate an alkyl halide to alkylate an aromatic ring, the high reactivity of this compound allows it to alkylate electron-rich arenes, such as phenols, anilines, or other activated aromatic systems, often under milder conditions. sigmaaldrich.com For instance, the reaction with 1,3,5-trimethoxybenzene (B48636) could lead to the formation of a substituted diarylmethane. nih.gov

Furthermore, it can be used to alkylate a variety of stabilized carbanions, such as those derived from malonic esters, β-ketoesters, and cyanoacetates. These reactions are fundamental in synthetic organic chemistry for extending carbon chains and introducing the 3,5-dimethoxybenzyl moiety into more complex structures. The general protocol involves the deprotonation of the active methylene (B1212753) compound with a suitable base to form the enolate, which then displaces the iodide from this compound in an S_N2 reaction.

The related organometallic compound, 3,5-dimethoxybenzyllithium, can be generated from precursors like 3,5-dimethoxybenzyl methyl ether and subsequently reacted with various electrophiles, demonstrating the utility of the 3,5-dimethoxybenzyl unit as a nucleophile in building complex molecules. researchgate.net

Formation of Carbon-Heteroatom Bonds

The reactivity of the iodomethyl group makes this compound an ideal substrate for forming bonds between carbon and various heteroatoms, including oxygen, sulfur, and nitrogen. These reactions are typically straightforward nucleophilic substitutions.

The Williamson ether synthesis provides a classic and efficient route to ethers. This compound reacts readily with alkoxides or phenoxides to form 3,5-dimethoxybenzyl ethers. The alkoxide or phenoxide, generated by treating an alcohol or phenol (B47542) with a base like sodium hydride, acts as the nucleophile, displacing the iodide. This method is used for installing the 3,5-dimethoxybenzyl group, which can also function as a protecting group for alcohols in multi-step syntheses. nih.gov

In an analogous manner, 3,5-dimethoxybenzyl thioethers can be prepared by reacting this compound with a thiol or thiophenol in the presence of a base. nih.gov The resulting thiolate anion is a potent nucleophile that readily displaces the iodide. Benzyl thioethers are important structural motifs in various biologically active compounds and pharmaceuticals. nih.govbeilstein-journals.org

Table 2: Synthesis of Ethers and Thioethers

| Product Type | Nucleophile | Base | General Product | Reaction Name |

|---|---|---|---|---|

| Ether | R-OH (Alcohol/Phenol) | NaH, K₂CO₃ | 3,5-(MeO)₂-C₆H₃-CH₂-O-R | Williamson Ether Synthesis |

| Thioether | R-SH (Thiol/Thiophenol) | NaH, Et₃N | 3,5-(MeO)₂-C₆H₃-CH₂-S-R | Thioether Synthesis (S_N2) |

The 3,5-dimethoxybenzyl group can be incorporated into nitrogen-containing molecules through the reaction of this compound with nitrogen nucleophiles.

The synthesis of 3,5-dimethoxybenzyl nitrile is achieved by reacting this compound with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like DMF or DMSO. chemicalbook.comijcea.org The resulting nitrile is a versatile intermediate that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in other transformations.

Primary, secondary, and tertiary amines can be synthesized via direct alkylation of ammonia (B1221849) or the corresponding amines with this compound. nih.gov For primary amines, this method can lead to over-alkylation, so alternative methods like the Gabriel synthesis, which involves the alkylation of potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis, may be preferred for a cleaner reaction. The resulting 3,5-dimethoxybenzylamine (B1297408) is a useful building block in its own right. sigmaaldrich.com

Preparation of Organophosphorus Reagents and Ligands

This compound serves as a crucial precursor in the synthesis of specialized organophosphorus compounds, which are vital as reagents and ligands in various chemical transformations. The reactivity of the iodomethyl group allows for facile conversion into phosphonium (B103445) salts and phosphonates, which are key intermediates for a range of further reactions.

A primary application is in the preparation of phosphonate reagents through the Arbuzov reaction. For instance, reacting 1-(chloromethyl)-3,5-dimethoxybenzene, a closely related analogue, with trimethyl phosphite yields 3,5-dimethoxybenzyl dimethyl phosphonate. google.com This phosphonate is a key component in the Wittig-Horner reaction, a modification of the classic Wittig reaction, to produce stilbene derivatives. google.comgoogle.com The general scheme involves the reaction of the phosphonate with an aldehyde in the presence of a base. google.com

The synthesis of phosphine (B1218219) ligands, which are fundamental in transition metal-catalyzed cross-coupling reactions, also utilizes derivatives of this compound. orgsyn.org The design of effective phosphine ligands is critical for advancing processes like C-C and C-N bond formation. orgsyn.org While direct examples using the iodo-compound are less common in the provided literature, the analogous chloro- and bromo-derivatives are widely employed. For example, 3,5-dimethoxybenzyl bromide is reacted with triphenylphosphine (B44618) to create a triphenylphosphonium bromo salt, a key Wittig reagent. google.com These organophosphorus reagents are instrumental in creating complex molecular architectures.

The development of P-stereogenic phosphine ligands, which are chiral at the phosphorus atom, represents a sophisticated application of organophosphorus chemistry. nih.gov Although not directly detailing the use of this compound, the synthetic strategies for these complex ligands often rely on the functionalization of benzyl-type halides. nih.gov The electronic properties of the 3,5-dimethoxybenzyl moiety can influence the catalytic activity of the resulting phosphine ligand.

Role in the Total Synthesis of Natural Products and Bioactive Molecules

The structural motif of this compound is a valuable building block in the total synthesis of a variety of natural products and bioactive molecules, owing to the versatile reactivity of the iodomethyl group and the specific substitution pattern of the benzene (B151609) ring.

Precursor to Isocoumarins and Dihydroisocoumarins

Isocoumarins and their dihydro derivatives are a class of lactones found in numerous natural products, exhibiting a wide array of biological activities. nih.govnih.gov While the direct use of this compound as a starting material for isocoumarins is not explicitly detailed in the provided search results, analogous structures are fundamental to their synthesis.

One established method for synthesizing 3-substituted isocoumarins involves the use of (2-carboxybenzyl)triphenylphosphonium bromide. nih.gov This key intermediate is prepared from 2-methylbenzoic acid, which is first brominated to 2-(bromomethyl)benzoic acid and then reacted with triphenylphosphine. nih.gov This highlights the importance of the halomethyl-substituted benzene ring as a precursor to the phosphonium salt necessary for the subsequent intramolecular Wittig reaction that forms the isocoumarin (B1212949) ring system. nih.gov

Another synthetic approach to isocoumarins is through the Rh(III)-catalyzed C–H activation and annulation cascade of enaminones with iodonium (B1229267) ylides. nih.gov This method, while not directly employing this compound, underscores the utility of related organoiodine compounds in modern synthetic strategies for constructing the isocoumarin core.

Intermediate in the Synthesis of Stilbene Derivatives, such as Pterostilbene (B91288)

This compound and its halogenated counterparts are pivotal intermediates in the synthesis of stilbene derivatives, most notably pterostilbene (3,5-dimethoxy-4'-hydroxy-trans-stilbene). nih.govwikipedia.org Pterostilbene, a natural analogue of resveratrol, is of significant interest due to its enhanced bioavailability and various pharmacological activities. nih.govwikipedia.org

A common synthetic route to pterostilbene involves the Wittig or Wittig-Horner reaction. nih.govscispace.com In this approach, a phosphonium salt or a phosphonate is prepared from a 3,5-dimethoxybenzyl halide. For example, 3,5-dimethoxybenzyl chloride is reacted with trimethyl phosphite in an Arbuzov reaction to form a phosphonate. google.comscispace.com This phosphonate is then reacted with p-hydroxybenzaldehyde (or a protected version thereof) to yield pterostilbene. google.comgoogle.com The use of this compound would be expected to proceed similarly, potentially with enhanced reactivity in the initial phosphonium salt or phosphonate formation step.

The Wittig-Horner reaction, utilizing a phosphonate ester, is often preferred as it can offer better stereoselectivity for the desired (E)-isomer of the stilbene. google.com Various synthetic protocols have been developed, optimizing reaction conditions and protecting group strategies to improve yields and purity. google.com

| Starting Material | Reagent | Reaction Type | Product | Ref |

| 3,5-dimethoxybenzyl chloride | Trimethyl phosphite | Arbuzov reaction | 3,5-dimethoxybenzyl phosphonate | google.comscispace.com |

| 3,5-dimethoxybenzyl bromide | Triphenylphosphine | Phosphonium salt formation | 3,5-dimethoxybenzyltriphenylphosphonium bromide | google.com |

| 3,5-dimethoxybenzyl phosphonate | p-Hydroxybenzaldehyde | Wittig-Horner reaction | Pterostilbene | google.comgoogle.com |

Building Block for Complex Polycyclic Structures

The utility of this compound extends to the construction of more complex polycyclic systems. The stilbene derivatives synthesized from this precursor can undergo further cyclization reactions to form elaborate structures.

For example, stilbene precursors can be transformed into dihydronaphthalene derivatives. scispace.com This transformation can be achieved through a sequence involving the hydrolysis of a stilbene ester to a carboxylic acid, followed by conversion to a β-keto ester. scispace.com Subsequent intramolecular cyclization, often promoted by an electrophilic selenium reagent and a Lewis acid, yields the dihydronaphthalene core. scispace.com

Furthermore, the inherent reactivity of the stilbene scaffold, derived from intermediates like this compound, allows for its incorporation into even more complex architectures such as rotaxanes and dendrimers. wiley-vch.de These supramolecular structures have applications in materials science and photophysical studies. wiley-vch.de The synthesis of such complex molecules relies on the strategic functionalization and subsequent coupling reactions of stilbene units. wiley-vch.de

Computational and Theoretical Investigations of 1 Iodomethyl 3,5 Dimethoxybenzene

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties and reactivity of molecules. nih.govnih.gov For compounds like 1-(iodomethyl)-3,5-dimethoxybenzene, DFT calculations can elucidate the electronic structure, predict reactivity, and identify active sites within the molecule.

A study on the analogous compound, 1-(bromomethyl)-3,5-dimethoxybenzene, utilized DFT analysis to evaluate its reactivity profile. scielo.br Such studies typically involve optimizing the molecular geometry and then calculating various electronic parameters.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

In the DFT analysis of 1-(bromomethyl)-3,5-dimethoxybenzene, the HOMO and LUMO energy levels were calculated to understand its electronic behavior. scielo.br The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For many organic molecules, a narrow frontier orbital gap is indicative of charge transfer interactions within the molecule and higher chemical reactivity. nih.gov

Table 1: Frontier Molecular Orbital Data for an Analogous Dimethoxybenzene Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available for this compound |

| LUMO Energy | Data not available for this compound |

| HOMO-LUMO Gap (ΔE) | Data not available for this compound |

Note: Specific values for this compound are not present in the searched literature. The table structure is provided for illustrative purposes based on typical DFT studies.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map illustrates the charge distribution within the molecule, with different colors representing varying electrostatic potentials. Typically, red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, susceptible to nucleophilic attack). nih.gov

For dimethoxybenzene derivatives, the MEP analysis would likely show negative potential around the oxygen atoms of the methoxy (B1213986) groups, making them sites for electrophilic interaction. The aromatic ring and the methylene-iodide group would also exhibit distinct electrostatic potential features influencing their reactivity. nih.gov

Molecular Dynamics Simulations to Understand Conformation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational changes and intermolecular interactions. scielo.br

In the investigation of 1-(bromomethyl)-3,5-dimethoxybenzene, MD simulations were conducted to assess the structural rearrangements and chemical interactions. scielo.br Such simulations can reveal how the molecule interacts with other molecules, such as solvents or biological macromolecules. The study on the bromo-analogue aimed to evaluate its potential as an inhibitor of certain enzymes, and MD simulations were crucial in understanding the stability of the molecule within the enzyme's active site. scielo.br These simulations track the trajectory of atoms and can elucidate hydrogen bonding and other non-covalent interactions that stabilize molecular complexes. scielo.br

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can also be used to model reaction pathways and analyze the transition states of chemical reactions involving this compound. This type of analysis helps in understanding reaction mechanisms and predicting reaction kinetics. By calculating the energies of reactants, products, and transition states, chemists can determine activation barriers and reaction rates. However, specific studies detailing reaction pathway modeling for this compound were not identified in the performed search.

Future Directions and Emerging Research Opportunities for 1 Iodomethyl 3,5 Dimethoxybenzene

Development of Novel Catalytic Transformations

The presence of a reactive iodomethyl group attached to a dimethoxy-substituted benzene (B151609) ring makes 1-(iodomethyl)-3,5-dimethoxybenzene an ideal candidate for a variety of novel catalytic transformations. The electron-donating methoxy (B1213986) groups can influence the reactivity of the benzylic position, and the carbon-iodine bond is amenable to activation by various transition metal catalysts.

Future research could focus on palladium-catalyzed cross-coupling reactions, a powerful tool for C-C and C-heteroatom bond formation. nih.govacs.org The development of protocols for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings using this compound would open avenues for the synthesis of a diverse range of complex molecules. These reactions are fundamental in the preparation of pharmaceuticals, agrochemicals, and functional organic materials. acs.org

Furthermore, the exploration of dual catalytic cycles, combining photoredox catalysis with transition metal catalysis, could unlock new reaction pathways. For instance, the generation of a benzylic radical from the C-I bond via photoredox catalysis could be coupled with a nickel-catalyzed cross-coupling to form challenging C(sp³)–C(sp³) bonds. nih.gov This approach would enable the synthesis of novel compounds that are not readily accessible through traditional methods.

Below is a hypothetical data table illustrating potential starting points for investigating palladium-catalyzed cross-coupling reactions with this compound based on established methods for similar benzylic halides.

| Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Solvent | Potential Product |

| Suzuki Coupling | Arylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 1-(Arylmethyl)-3,5-dimethoxybenzene |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₄/CuI | - | Et₃N | THF | 1-(Alkynylmethyl)-3,5-dimethoxybenzene |

| Heck Coupling | Alkene | Pd(OAc)₂ | P(o-tol)₃ | NaOAc | DMF | 1-(Alkenylmethyl)-3,5-dimethoxybenzene |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | N-Benzyl-3,5-dimethoxyaniline derivative |

Green Chemistry Approaches for Synthesis and Functionalization

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. Future research on this compound should prioritize the development of environmentally benign synthetic and functionalization methods.

One promising area is the use of visible-light-mediated reactions, which can often be conducted under mild conditions without the need for harsh reagents. rsc.org For example, the development of a photochemical method for the synthesis of this compound or its subsequent functionalization would be a significant advancement. rsc.org Research into photocatalytic C-H functionalization of the dimethoxybenzene ring, followed by iodomethylation, could provide a more atom-economical route to the target molecule. acs.orgresearchgate.net

The choice of solvent is another critical aspect of green chemistry. Exploring the use of greener solvents, such as water, ionic liquids, or supercritical fluids, for reactions involving this compound would reduce the environmental impact of its synthesis and application. patsnap.com For instance, developing aqueous-phase catalytic reactions would not only be environmentally friendly but could also offer unique reactivity and selectivity.

The following table outlines potential green chemistry strategies for the synthesis and functionalization of this compound.

| Green Chemistry Principle | Proposed Approach | Potential Advantages |

| Atom Economy | Catalytic C-H iodomethylation of 1,3-dimethoxybenzene. ontosight.ai | Reduces the number of synthetic steps and byproducts. |

| Use of Renewable Feedstocks | Synthesis of the dimethoxybenzene core from biomass-derived precursors. | Decreases reliance on petrochemical feedstocks. |

| Benign Solvents | Performing coupling reactions in water or bio-based solvents. | Reduces volatile organic compound (VOC) emissions. |

| Energy Efficiency | Utilizing photoredox or microwave-assisted synthesis. | Lowers energy consumption compared to traditional heating. |

Integration into Flow Chemistry Systems for Scalable Synthesis

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and easier scalability. acs.orgyoutube.com The integration of the synthesis and functionalization of this compound into flow chemistry systems is a key area for future research.

The synthesis of this compound often involves reactive intermediates and exothermic reactions, which can be better controlled in a microreactor environment. nih.gov A continuous-flow process for the iodination of 3,5-dimethoxytoluene (B1218936), for example, would allow for precise temperature control and rapid mixing, leading to higher yields and purity.

Furthermore, multi-step flow syntheses could be designed to produce complex molecules starting from this compound without the need for isolating intermediates. nih.gov This "telescoped" approach significantly reduces reaction times and waste generation. For instance, a flow system could be set up to perform a Grignard formation from this compound, followed by an immediate reaction with an electrophile in a subsequent reactor.

A conceptual flow chemistry setup for the synthesis of a derivative of this compound is presented below.

| Flow Reactor Module | Reaction | Reagents | Conditions |

| Reactor 1 (Packed Bed) | Iodination | 3,5-Dimethoxytoluene, N-Iodosuccinimide, Radical Initiator | 80 °C, 20 min residence time |

| Reactor 2 (Micro-mixer) | Nucleophilic Substitution | This compound, Nucleophile (e.g., NaN₃) | 25 °C, 5 min residence time |

| In-line Purification | Scavenger Resin | - | Removes excess reagents and byproducts |

Exploration of its Utility in Advanced Materials Science

The 3,5-dimethoxyphenyl motif is a valuable component in the design of various functional organic materials. The ability of this compound to act as a versatile building block opens up exciting possibilities for its use in advanced materials science.

One particularly promising application is in the synthesis of dendrimers and hyperbranched polymers. instras.comresearchgate.netsigmaaldrich.comnih.gov The C₁ symmetry of this compound makes it an ideal "AB₂" type monomer for the construction of dendritic architectures. The iodomethyl group can be converted to a reactive site for further branching, while the dimethoxybenzene core provides a rigid and well-defined scaffold. Dendrimers based on this unit could find applications in drug delivery, catalysis, and light-harvesting systems. academie-sciences.fr

Moreover, the dimethoxybenzene core can be incorporated into conjugated polymers to tune their electronic and optical properties. academie-sciences.fr For example, this compound could be used to introduce pendant dimethoxybenzene units onto a poly(p-phenylene vinylene) (PPV) backbone, potentially enhancing its solubility and modifying its emission characteristics for use in organic light-emitting diodes (OLEDs). researchgate.netnih.govwikipedia.org

The table below summarizes potential applications of this compound in materials science.

| Material Class | Role of this compound | Potential Application |

| Dendrimers | AB₂ branching unit | Drug delivery, nanoscale catalysts, light-harvesting antennas |

| Conjugated Polymers | Monomer or functionalizing agent | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs) |

| Functional Surfaces | Surface modification agent | Creation of surfaces with tailored hydrophobicity and chemical reactivity |

| Liquid Crystals | Core mesogenic unit | Display technologies, optical sensors |

常见问题

What are the optimal synthetic routes for preparing 1-(Iodomethyl)-3,5-dimethoxybenzene, and how do reaction conditions influence yield?

Level: Basic

Methodological Answer:

The compound can be synthesized via halogen exchange from 3,5-dimethoxybenzyl chloride (CAS 6652-32-0) using sodium iodide in a polar aprotic solvent like acetone under reflux. Key conditions include stoichiometric NaI (1.2–1.5 eq) and reaction times of 12–24 hours. Alternatively, the Mitsunobu reaction (e.g., using DEAD and PPh₃ in THF) with 3,5-dimethoxyphenol and iodomethanol derivatives may yield the target compound. Purification typically involves flash column chromatography (petroleum ether/ethyl acetate gradients) to isolate the iodomethyl product .

How should researchers purify and characterize this compound?

Level: Basic

Methodological Answer:

Post-synthesis purification is achieved via flash column chromatography (silica gel, 10:1 to 5:1 petroleum ether:ethyl acetate). Confirm purity using TLC (Rf ~0.3–0.5 in similar solvent systems). Structural characterization requires ¹H/¹³C NMR:

- ¹H NMR : Expect signals for aromatic protons (δ 6.4–6.6 ppm, singlet for symmetry), iodomethyl group (δ ~4.3–4.5 ppm, singlet), and methoxy groups (δ ~3.7–3.8 ppm).

- MS : Molecular ion peak [M+H]⁺ at m/z 292 (C₉H₁₁IO₂). IR may show C-I stretches at ~500–600 cm⁻¹ .

What advanced catalytic methods can improve the synthesis of this compound?

Level: Advanced

Methodological Answer:

Transition-metal catalysis, such as gold-mediated alkynylative cyclization (e.g., using AuCl₃ or NHC-Au complexes), can enable selective iodomethyl group introduction. For example, visible light-mediated gold catalysis (as in ) may enhance regioselectivity under mild conditions (room temperature, 24h). Compare yields (62–95%) from traditional vs. catalytic methods, noting that catalytic approaches reduce side products like elimination derivatives .

How do researchers resolve contradictions in reported yields for similar benzyl iodide derivatives?

Level: Advanced

Methodological Answer:

Discrepancies in yields (e.g., 47–95% for ether derivatives) arise from:

- Scale : Milligram-scale reactions (, –63% yield) vs. 100 mmol scale ( , % yield).

- Reagent purity : DEAD/PPh₃ stoichiometry and freshness impact Mitsunobu efficiency.

- Workup : Incomplete extraction or column chromatography losses. Validate protocols via control experiments and replicate at varying scales .

What are the stability considerations for storing this compound?

Level: Basic

Methodological Answer:

The compound is light- and moisture-sensitive. Store at –20°C in amber vials under inert gas (N₂/Ar). Monitor decomposition via TLC (look for iodide byproducts). Avoid prolonged exposure to DMSO or DMF, which may accelerate degradation. Handling requires PPE (nitrile gloves, safety goggles) and fume hood use .

How can this compound be utilized in cross-coupling reactions?

Level: Advanced

Methodological Answer:

The iodomethyl group participates in Suzuki-Miyaura or Sonogashira couplings. For example:

- Suzuki : React with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to form biaryl derivatives.

- Alkynylation : Use CuI/Pd(PPh₃)₂Cl₂ with terminal alkynes ( ). Monitor reaction progress via GC-MS or ¹H NMR for C–I bond cleavage .

What structural analogs of this compound have demonstrated biological activity?

Level: Advanced

Methodological Answer:

Analogous compounds like 1-((4-fluorophenyl)propyl)-3,5-dimethoxybenzene ( ) show anticancer activity. The iodomethyl derivative could serve as a radiolabeling precursor (¹²⁵I) for tracer studies. Evaluate bioactivity via in vitro assays (e.g., CYP1B1 inhibition, as in ) or receptor-binding studies .

What analytical techniques differentiate this compound from its bromo or chloro analogs?

Level: Basic

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。